6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound that features a bromopyridine moiety and a nitrocyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of 3-bromopyridine derivatives with nitrocyclohexadienone precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its bromopyridine and nitrocyclohexadienone moieties. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
N-(Pyridin-2-yl)amides: Synthesized from α-bromoketones and 2-aminopyridine, these compounds have varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: Formed from bromoketones and 2-aminopyridine under different conditions, these compounds are versatile intermediates in organic synthesis.
Uniqueness
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a bromopyridine ring and a nitrocyclohexadienone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
83702-39-0 |
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Molecular Formula |
C11H7BrN2O3 |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-4-nitrophenol |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-2-1-5-13-11(9)8-6-7(14(16)17)3-4-10(8)15/h1-6,15H |
InChI Key |
IYSHUVVXEJLFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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